2,5-Dimethoxy-3,4,6-trimethylphenol
Description
Contextual Significance of Substituted Phenols in Chemical Science
Substituted phenols are organic compounds characterized by a hydroxyl (-OH) group attached to a benzene (B151609) ring that also bears other functional groups. The presence of these substituents can significantly alter the chemical and physical properties of the phenol (B47542) molecule. For instance, electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. Conversely, electron-withdrawing groups decrease this reactivity. The acidity of the phenolic proton is also sensitive to the electronic effects of the ring substituents.
The versatility of substituted phenols makes them crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, polymers, and dyes. Their importance extends to their natural occurrence, with many substituted phenols exhibiting significant biological activities.
Historical Perspectives on the Study of 2,5-Dimethoxy-3,4,6-trimethylphenol and Related Compounds
Overview of Research Trajectories for Aromatic Methyl Ethers and Trimethylphenols
Research into aromatic methyl ethers and trimethylphenols has followed several key trajectories, driven by their utility in synthesis and their presence in natural products.
Aromatic Methyl Ethers: A significant area of research for aromatic methyl ethers has been their selective demethylation. This reaction is crucial in organic synthesis for deprotection strategies and in the context of lignin (B12514952) valorization, where the cleavage of the stable aryl methyl ether bond is a key step in producing valuable phenolic compounds. researchgate.net
Trimethylphenols: The synthesis and reactions of trimethylphenols have been extensively investigated. For example, 2,3,6-trimethylphenol is a key precursor in the industrial synthesis of Vitamin E. wikipedia.org Its production often involves the methylation of m-cresol. chemicalbook.com The oxidation of trimethylphenols has also been a subject of study, with research exploring the selective oxidation of isomers like 2,4,6-trimethylphenol (B147578). rsc.org Chromatographic methods, such as gas chromatography (GC), have been developed to separate and analyze various trimethylphenol isomers. chula.ac.thresearchgate.net
Detailed Research Findings
While specific research findings exclusively on this compound are limited in publicly accessible literature, information can be inferred from the study of its derivatives and related compounds.
A key piece of available information is the use of a derivative of the title compound in synthesis. Specifically, 2,5-dimethoxy-3,4,6-trimethylbenzylmagnesium bromide, which is derived from 2,5-dimethoxy-3,4,6-trimethylbenzyl alcohol, has been used to synthesize 4-(2',5'-dimethoxy-3',4',6'-trimethylphenyl)-2-methyl-2-butenol. prepchem.com The synthesis of the precursor, 2,5-dimethoxy-3,4,6-trimethylbenzyl bromide, proceeds from the corresponding alcohol by reaction with phosphorus tribromide. prepchem.com This indicates that this compound, as the parent compound to the benzyl alcohol, is a viable, albeit not directly detailed, synthetic target.
Spectroscopic and chromatographic data for closely related compounds provide a basis for predicting the characteristics of this compound.
Spectroscopic Data of Related Phenols:
Computational studies on substituted phenols, including methoxyphenols and methyl-substituted phenols, have been performed to understand their ultraviolet (UV) absorption spectra. nih.gov These studies help in interpreting the electronic transitions and the effects of substitution on the spectral properties. For related trimethylphenols like 2,4,6-trimethylphenol, extensive spectral data, including IR and mass spectrometry, are available. nih.govchemicalbook.com
Chromatographic Analysis of Related Phenols:
Gas chromatography (GC) is a common technique for the analysis of phenols. epa.gov Methods have been developed for the separation of various phenolic compounds, including trimethylphenol isomers, often after derivatization to improve their volatility and chromatographic behavior. chula.ac.th For instance, a mixture of eighteen phenols, including isomers of trimethylphenol, was successfully separated using derivatized cyclodextrin stationary phases in GC. chula.ac.th
Interactive Data Table: Properties of Related Trimethylphenol Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3,5-Trimethylphenol | 697-82-5 | C₉H₁₂O | 136.19 | 95-97 |
| 2,3,6-Trimethylphenol | 2416-94-6 | C₉H₁₂O | 136.19 | 59-62 sigmaaldrich.com |
| 2,4,5-Trimethylphenol | 496-78-6 | C₉H₁₂O | 136.19 | 70-73 |
| 2,4,6-Trimethylphenol | 527-60-6 | C₉H₁₂O | 136.19 | 70-72 |
| 3,4,5-Trimethylphenol | 527-54-8 | C₉H₁₂O | 136.19 | 105-107 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethylphenol |
InChI |
InChI=1S/C11H16O3/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h12H,1-5H3 |
InChI Key |
MYSRFGPZGGLNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)O)OC)C |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Occurrence of 2,5 Dimethoxy 3,4,6 Trimethylphenol
Isolation and Identification from Biological Sources
There are no published reports detailing the isolation or identification of 2,5-Dimethoxy-3,4,6-trimethylphenol from any plant, microorganism, or other biological entity. Scientific literature that discusses this compound does so in the context of its chemical synthesis in a laboratory setting. For example, its preparation has been described as an intermediate step in the synthesis of more complex molecules like chromogenic phenoxazinone substrates. rsc.orgsunderland.ac.uksci-hub.se This strongly suggests that this compound is not a known natural product.
Proposed Biosynthetic Routes and Enzymatic Mechanisms
Given that this compound has not been identified as a naturally occurring compound, there are no proposed biosynthetic routes or enzymatic mechanisms for its production in organisms. The biosynthesis of phenolic compounds in nature, such as other polymethoxyflavones and simple phenolic acids, typically involves well-characterized pathways like the shikimic acid and phenylpropanoid pathways. researchgate.netyoutube.comfrontiersin.orgnih.govresearchgate.net However, no such pathway has been associated with the formation of this specific trimethylated and dimethoxylated phenol (B47542).
Ecological Distribution and Significance within Organisms (e.g., plants, microorganisms)
As there is no evidence of this compound occurring naturally, its ecological distribution and significance within organisms cannot be described. Naturally occurring phenols in plants and microorganisms can serve a variety of ecological functions, including defense against pathogens and herbivores, signaling, and antioxidant activity. researchgate.netwikipedia.org Without evidence of its presence in any ecosystem, no such roles can be attributed to this compound.
Chemodiversity and Structural Analogs from Natural Environments
While the natural world is rich in a vast diversity of phenolic compounds, including numerous methylated and methoxylated analogs, researchgate.netnih.govwikipedia.orgencyclopedia.pub there is no mention in the scientific literature of naturally occurring structural analogs that are specifically and closely related to the unique substitution pattern of this compound. The specific combination of two methoxy (B1213986) groups and three methyl groups on the phenol ring appears to be a product of synthetic chemistry rather than natural evolution. One chemical supplier does list the compound in the context of the total synthesis of γ-Tocopherol, further cementing its identity as a synthetic molecule. molaid.com
Synthetic Methodologies for 2,5 Dimethoxy 3,4,6 Trimethylphenol
Historical Synthetic Approaches to Substituted Phenols
The industrial and laboratory synthesis of phenols has a rich history, initially relying on robust, often harsh, chemical transformations. Early commercial routes to phenol (B47542) itself, developed in the early 1900s, included the hydrolysis of benzenesulfonic acid with strong bases and the Dow Process, which involved the hydrolysis of chlorobenzene. These methods, while effective for the parent phenol, offered limited control for producing complex substitution patterns and often required high temperatures and pressures.
Another significant historical development was the work of Leo Baekeland in the early 20th century on the reaction between phenol and formaldehyde. This research led to the creation of Bakelite, the first synthetic polymer, and underscored the reactivity of the phenolic ring, particularly at the ortho and para positions, to electrophilic substitution. nih.govresearchgate.net While primarily aimed at polymerization, these reactions demonstrated the principles of activating the benzene (B151609) ring for substitution, a concept fundamental to building more complex phenolic structures. These foundational methods, however, generally lacked the regioselectivity required for synthesizing a specific polysubstituted isomer like 2,5-Dimethoxy-3,4,6-trimethylphenol.
Modern Strategies for Regioselective Synthesis of this compound
The synthesis of a molecule with the specific substitution pattern of this compound is not documented as a single, established procedure and likely requires a multi-step, regiocontrolled approach. Modern organic synthesis provides a toolbox of reactions that allow for the programmed construction of such highly substituted aromatics. oregonstate.edu
A plausible synthetic strategy would involve the sequential functionalization of a simpler, commercially available phenol. One logical starting material is 2,4,6-trimethylphenol (B147578) (mesitol). The challenge then becomes the regioselective introduction of two methoxy (B1213986) groups at the C2 and C5 positions. This would likely proceed through a series of steps:
Halogenation: Introduction of halogen atoms (e.g., bromine or iodine) onto the trimethylated phenol ring to create reactive handles for subsequent cross-coupling reactions. The directing effects of the hydroxyl and methyl groups would need to be carefully managed.
Methoxylation: Replacement of the halogen atoms with methoxy groups. This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination-type reactions adapted for etherification.
Protection/Deprotection: The phenolic hydroxyl group might require protection (e.g., as a methyl ether or benzyl ether) during certain steps to prevent unwanted side reactions and then be deprotected at a later stage.
An alternative approach could involve a cycloaddition cascade reaction, where a highly functionalized diene reacts with a substituted dienophile to construct the phenol ring with the desired substitution pattern in a single step, offering excellent regiochemical control. oregonstate.edu
Alkylation and arylation are fundamental C-C bond-forming reactions used to introduce substituents onto a phenolic core.
Alkylation: The classic method for introducing alkyl groups onto an aromatic ring is the Friedel-Crafts alkylation. However, this reaction suffers from limitations when applied to phenols, including a lack of regioselectivity (leading to mixtures of ortho and para products) and a tendency for polyalkylation. Furthermore, the reaction often yields O-alkylated products (phenyl ethers) rather than the desired C-alkylated phenols. oregonstate.edu
Modern approaches offer greater control. For instance, palladium-catalyzed C-H bond functionalization allows for the direct and regioselective introduction of alkyl groups at specific positions, often guided by a directing group. nih.govoregonstate.edusemanticscholar.org While not ideal for introducing the initial methyl groups in this specific target molecule (as trimethylphenol is a better starting point), such methods are invaluable for creating other complex substitution patterns.
Arylation: The introduction of aryl groups is typically achieved via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are widely used for the ortho-arylation of phenols. oregonstate.edu These methods often employ a directing group to achieve high regioselectivity. For the synthesis of this compound, arylation is not directly required, but the principles of catalytic cross-coupling are central to other key transformations, such as methoxylation.
Methylation: While 2,4,6-trimethylphenol is a convenient starting material, selective methylation techniques are crucial for synthesizing various substituted phenols. The direct methylation of phenol with methanol (B129727) in the vapor phase over metal oxide catalysts can selectively produce ortho-methylated products like o-cresol and 2,6-xylenol. The choice of catalyst and reaction conditions can be tuned to favor specific isomers.
Methoxylation: Introducing methoxy groups onto an already substituted and potentially hindered phenolic ring is a significant challenge.
Nucleophilic Aromatic Substitution (SNAr): This is possible if the ring is activated by strong electron-withdrawing groups, which is not the case for the electron-rich trimethylphenol core.
Ullmann Condensation: This classic copper-catalyzed reaction is a powerful method for forming diaryl ethers (C-O coupling) and can be adapted for methoxylation. mdpi.comwikipedia.org It involves the reaction of an aryl halide with an alcohol (or alkoxide). In a potential synthesis of the target molecule, a di-halogenated trimethylphenol could be reacted with sodium methoxide in the presence of a copper catalyst. Modern Ullmann-type reactions often use ligands such as N,N-dimethylglycine, which allow the reaction to proceed at lower temperatures (e.g., 90°C) and with better yields. organic-chemistry.org
Palladium-Catalyzed Buchwald-Hartwig Etherification: This is a more modern and often more efficient alternative to the Ullmann reaction. It uses a palladium catalyst with specialized phosphine ligands to couple aryl halides or triflates with alcohols.
Direct C-H Methoxylation: Recent advances have enabled the direct, palladium-catalyzed ortho-C-H methoxylation of aryl halides, offering a streamlined route to polysubstituted methyl aryl ethers. fraunhofer.de
The demethylation of existing methoxy-phenols using reagents like boron tribromide (BBr₃) or strong acids is another strategy to generate a free hydroxyl group at a specific position. nih.govencyclopedia.pub
The development of efficient catalysts has been a driving force in the evolution of synthetic methodologies for substituted phenols.
Copper Catalysts: Copper has been the traditional metal for C-O bond formation via the Ullmann condensation. wikipedia.org Early methods required stoichiometric amounts of copper powder at high temperatures. wikipedia.org Modern systems use catalytic amounts of copper(I) salts (e.g., CuI) with ligands like diamines, picolinic acid, or N,N-dimethylglycine, which facilitate the reaction under much milder conditions. organic-chemistry.orgnih.gov The use of copper oxide nanoparticles (CuO-NPs) has also been explored to improve catalytic activity and recyclability. mdpi.com
Palladium Catalysts: Palladium is arguably the most versatile metal for the synthesis of complex aromatics. Palladium complexes are central to numerous cross-coupling reactions (Suzuki, Hiyama, Buchwald-Hartwig) that can form C-C, C-N, and C-O bonds. nih.govnih.gov Palladium is also preeminent in directed C-H functionalization, enabling the regioselective installation of alkyl, aryl, and other groups on a phenol ring. nih.govsemanticscholar.orgnih.gov The choice of ligand (e.g., phosphines like SPhos or diphosphines) is critical for achieving high reactivity and selectivity. mdpi.com
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainability. This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
One prominent green strategy is the ipso-hydroxylation of arylboronic acids, which offers an alternative route to phenols. nih.gov This method can use aqueous hydrogen peroxide as a benign oxidant in a green solvent like ethanol (B145695), often proceeding rapidly at room temperature without the need for complex catalysts. nih.govrsc.org While this builds the phenol core itself, the principles can be extended. For example, using less toxic solvents, developing recyclable catalysts (like the magnetic copper-iron oxide nanoparticles used in some Ullmann reactions), and designing one-pot sequences that avoid the isolation and purification of intermediates can significantly improve the environmental profile of a multi-step synthesis. mdpi.com For the proposed synthesis, this would mean choosing catalysts with high turnover numbers, using solvents that are easily recycled, and designing the reaction sequence to minimize intermediate workup steps.
Scalability and Industrial Feasibility of Synthetic Routes
The industrial production of specialty phenolic compounds faces challenges related to cost, safety, and efficiency. While the global phenol market is large, it is dominated by bulk production of simple phenols. researchgate.netresearchgate.net The synthesis of a highly substituted, low-volume chemical like this compound would require a robust and scalable process.
Multi-step Synthesis: A long, linear synthesis is often economically prohibitive on an industrial scale due to cumulative yield losses and the cost of reagents and purification at each stage.
Catalyst Cost and Lifespan: Palladium catalysts, while highly effective, can be expensive. Therefore, for an industrial process, catalyst loading must be minimized (high turnover numbers) and the catalyst should ideally be recyclable.
Reaction Conditions: Reactions requiring very high temperatures, high pressures, or cryogenic conditions are energy-intensive and add to the cost and complexity of a large-scale setup.
One-Pot and Flow Chemistry: Modern approaches that are more amenable to scaling up include one-pot reactions, where multiple transformations occur in the same reactor, and continuous flow chemistry. A one-minute, room-temperature synthesis of substituted phenols via ipso-hydroxylation has been shown to be scalable to the gram level and is suitable for combination in one-pot sequences. nih.govrsc.org Such methodologies are highly desirable for industrial applications as they can improve throughput, safety, and consistency.
The feasibility of producing this compound on an industrial scale would depend heavily on developing a convergent synthesis with a minimal number of high-yielding steps, utilizing robust and cost-effective catalysts.
Novel Synthetic Pathway Discovery and Optimization
Due to the lack of established synthetic routes for this compound, there is no available information regarding the discovery or optimization of novel synthetic pathways. Research in this area would first require the development of a viable initial synthetic route. Subsequent optimization would then focus on improving reaction yields, reducing the number of steps, utilizing more environmentally benign reagents, and developing scalable and cost-effective processes.
Without a foundational synthetic method, detailed research findings and data tables concerning novel pathways and their optimization for this compound cannot be provided at this time. Further primary research would be necessary to establish and explore the synthesis of this particular compound.
Advanced Structural Characterization Methodologies for 2,5 Dimethoxy 3,4,6 Trimethylphenol
Principles and Applications of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Molecular Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
In the context of 2,5-Dimethoxy-3,4,6-trimethylphenol, ¹H NMR spectroscopy would provide crucial information about the number and types of protons present. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. For instance, the hydroxyl proton would exhibit a characteristic chemical shift, which can vary depending on solvent and concentration. The protons of the two methoxy (B1213986) groups and the three methyl groups on the aromatic ring would each produce distinct signals. The integration of these signals would reveal the relative number of protons contributing to each peak. Furthermore, spin-spin coupling between adjacent, non-equivalent protons would lead to signal splitting (e.g., doublets, triplets), providing valuable information about the connectivity of the molecule.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the aromatic carbons, the methoxy carbons, and the methyl carbons would all appear in characteristic regions of the spectrum, confirming the presence of these functional groups.
Table 1: Illustrative NMR Data for 2,4,6-trimethylphenol (B147578)
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
| ¹H | ~2.2 | Singlet | Methyl protons |
| ¹H | ~4.5 | Singlet | Hydroxyl proton |
| ¹H | ~6.8 | Singlet | Aromatic protons |
| ¹³C | ~20 | Singlet | Methyl carbons |
| ¹³C | ~129 | Singlet | Aromatic CH carbons |
| ¹³C | ~130 | Singlet | Aromatic C-CH₃ carbons |
| ¹³C | ~151 | Singlet | Aromatic C-OH carbon |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Molecular Weight and Fragmentation Pattern Analysis via Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. In a mass spectrometer, molecules are first ionized, and the resulting ions are then separated based on their mass-to-charge ratio (m/z).
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight with high precision. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₆O₃).
Electron Ionization (EI) is a common ionization technique that involves bombarding the molecule with high-energy electrons. This process not only generates a molecular ion (M⁺•) but also causes the molecule to fragment in a predictable manner. The resulting mass spectrum is a plot of relative ion abundance versus m/z, which serves as a molecular "fingerprint." The fragmentation pattern provides valuable structural information. For instance, the loss of a methyl group (CH₃•) or a methoxy group (CH₃O•) from the molecular ion of this compound would result in characteristic fragment ions.
The following table illustrates a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for substituted phenols.
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment | Interpretation |
| 196 | [C₁₁H₁₆O₃]⁺• | Molecular Ion |
| 181 | [C₁₀H₁₃O₃]⁺ | Loss of a methyl radical (•CH₃) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a methoxy radical (•OCH₃) |
Actual mass spectral data for the related compound 2,4,6-trimethylphenol shows a molecular ion at m/z 136, corresponding to its molecular weight. nih.govnist.gov
Elucidation of Three-Dimensional Structures Using X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high accuracy.
To perform X-ray crystallography on this compound, a single, high-quality crystal of the compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data is collected by a detector as the crystal is rotated.
The successful determination of the crystal structure would provide a wealth of information, including:
Precise bond lengths and bond angles.
The conformation of the molecule, including the orientation of the methoxy and methyl groups relative to the aromatic ring.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and van der Waals forces, which dictate how the molecules pack in the crystal lattice.
While no published crystal structure for this compound is currently available, X-ray crystallography has been used to determine the structures of many related phenolic compounds. nih.govmdpi.com This technique provides an unambiguous and detailed view of the molecule's solid-state architecture.
Vibrational Spectroscopy for Functional Group Identification and Confirmation (FTIR, Raman)
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methyl/methoxy groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretches of the ether and phenol (B47542) groups (around 1000-1300 cm⁻¹).
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. While some vibrational modes may be weak or absent in the FTIR spectrum, they can be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the aromatic ring in this compound would be expected to produce strong Raman signals.
The following table presents typical infrared absorption frequencies for the functional groups present in a substituted phenol like this compound. nih.govchemicalbook.com
Table 3: Illustrative Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Phenolic C-O | Stretching | 1150 - 1250 |
| Ether C-O | Stretching | 1000 - 1150 |
Spectrophotometric Methods for Aromatic System Analysis (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically from a lower energy bonding or non-bonding orbital to a higher energy anti-bonding orbital.
For aromatic compounds like this compound, the π-electron system of the benzene (B151609) ring is responsible for its characteristic UV-Vis absorption. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of the substituents on the aromatic ring. The hydroxyl and methoxy groups, being electron-donating, can cause a bathochromic (red) shift in the λmax compared to unsubstituted benzene.
By analyzing the UV-Vis spectrum, one can confirm the presence of the aromatic chromophore and gain insights into the electronic effects of the substituents. The spectrum is typically recorded by dissolving the compound in a transparent solvent, such as ethanol (B145695) or hexane, and measuring its absorbance as a function of wavelength. While specific UV-Vis data for this compound is not readily found, related phenols exhibit characteristic absorptions in the UV region. nist.gov
An exploration of the chemical reactivity and potential for derivatization of this compound reveals a landscape governed by its highly substituted and electron-rich aromatic core. The compound's structure, featuring a phenolic hydroxyl group, two methoxy groups, and three methyl groups, dictates its behavior in various chemical transformations. While specific experimental data for this particular molecule is limited in publicly accessible literature, its reactivity can be predicted based on established principles of organic chemistry and studies on analogous polysubstituted phenols.
Structure Activity Relationship Sar Studies of 2,5 Dimethoxy 3,4,6 Trimethylphenol
Systematic Modifications of the Phenolic Hydroxyl Group and its Impact on Activity Profiles
The phenolic hydroxyl (-OH) group is a critical functional moiety, acting as both a hydrogen bond donor and acceptor. Its modification, such as through etherification (conversion to -OR) or esterification (conversion to -O-C(O)R), can profoundly alter the compound's activity profile by changing its electronic properties, lipophilicity, and hydrogen bonding capacity.
While direct studies on 2,5-Dimethoxy-3,4,6-trimethylphenol are not extensively documented, principles from related substituted phenols indicate that the acidity and hydrogen bonding potential of the hydroxyl group are paramount. For instance, in many biologically active phenols, the -OH group is essential for anchoring the molecule to a specific site on a receptor or enzyme. Converting the hydroxyl group to a methoxy (B1213986) group (an ether) would eliminate its ability to act as a hydrogen bond donor, which could drastically reduce or abolish its original biological activity.
Table 1: Predicted Impact of Phenolic Hydroxyl Group Modification
| Modification | Resulting Group | Change in H-Bonding | Predicted Impact on Activity |
| Etherification | -OR (e.g., -OCH₃) | Loses H-bond donor ability | Significant alteration; likely reduction or change in target affinity |
| Esterification | -O-C(O)R | Loses H-bond donor ability | May act as a prodrug; activity depends on in-vivo hydrolysis to the phenol (B47542) |
| Removal | -H | Complete loss of H-bonding | Fundamental change in interaction; likely loss of original activity |
Influence of Methoxy Substitutions at C2 and C5 Positions on Molecular Interactions
The 2,5-dimethoxy substitution pattern is a well-known feature in various classes of biologically active compounds. The positions of these groups are crucial, as they influence the molecule's electronic distribution and steric profile.
Role of Trimethyl Substitution at C3, C4, and C6 in Modulating Biological Responses (non-clinical)
The three methyl groups at the C3, C4, and C6 positions contribute significantly to the lipophilicity (fat-solubility) and steric bulk of the molecule. This substitution pattern is less common than other isomers, such as 2,4,6-trimethylphenol (B147578) (mesitol) or 2,3,6-trimethylphenol, the latter of which is an important industrial precursor to Vitamin E. wikipedia.orgnih.gov
The specific C3, C4, C6 arrangement creates a sterically hindered environment around the aromatic ring. This bulk can serve several purposes:
Modulating Receptor Fit: The methyl groups can either enhance binding by fitting into specific hydrophobic pockets of a receptor or decrease binding by sterically clashing with the receptor surface.
Influencing Metabolism: The steric hindrance can protect the aromatic ring or adjacent functional groups from metabolic enzymes, potentially increasing the compound's half-life.
Restricting Conformation: The bulkiness of the methyl groups can limit the rotational freedom of the methoxy groups, locking the molecule into a more rigid conformation that may be favorable for biological activity.
The substitution pattern of this compound is distinct from its isomers, suggesting a unique biological profile.
Table 2: Comparison of Common Trimethylphenol Isomers
| Compound | CAS Number | Key Structural Feature | Known Significance |
| 2,4,6-Trimethylphenol | 527-60-6 | Symmetrical substitution | Also known as Mesitol. nih.gov |
| 2,3,6-Trimethylphenol | 2416-94-6 | Asymmetrical substitution | Industrial precursor to Vitamin E. wikipedia.org |
| This compound | N/A | Asymmetrical, highly substituted | Subject of this SAR analysis |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Biological Activity
The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to create an equation that links these descriptors to a measured biological endpoint (e.g., IC₅₀). nih.govresearchgate.net
Table 3: Typical Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Atom Count | Basic molecular composition |
| Topological | Connectivity Indices | Atomic arrangement and branching |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
| Geometrical | Molecular Surface Area, Volume | 3D size and shape of the molecule |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
For the title compound, a QSAR model would likely identify the steric bulk from the trimethyl groups and the electronic influence of the dimethoxy and hydroxyl groups as key predictive variables for its biological activity.
Conformational Flexibility and Steric Effects on Structure-Activity Relationships
The three-dimensional shape and flexibility of a molecule are critical to its ability to interact with a biological target. For this compound, both conformational flexibility and steric effects play a major role.
Conformational Flexibility: The primary sources of flexibility are the rotation of the two methoxy groups and the hydroxyl group around their bonds to the aromatic ring. Studies on related dimethoxybenzoic acids have shown that methoxy groups are often coplanar with the benzene (B151609) ring. nih.gov However, the presence of adjacent bulky methyl groups at C3 and C6 would likely create steric strain, forcing the methoxy groups at C2 and C5 into specific, constrained rotational conformations. Furthermore, the hydroxyl group at C1 can form an intramolecular hydrogen bond with the methoxy group at C2, which would further restrict the molecule's conformational freedom and lock it into a more rigid, planar structure. nih.gov
Steric Effects: The steric bulk of the trimethyl and dimethoxy substituents creates a crowded molecular surface. This has two main consequences. Firstly, it can provide a better fit for a specific receptor pocket that accommodates this shape. Secondly, the steric hindrance can shield the phenolic hydroxyl group, modulating its acidity and accessibility to interacting molecules. This steric shielding can prevent dimerization or non-specific binding while favoring interaction with a target that has a complementary shape. nih.gov
Mechanistic Investigations of Biological Activities Non Clinical Context
Molecular Target Identification and Ligand Binding Analysis in In Vitro Systems
There are no available scientific studies that identify the specific molecular targets of 2,5-Dimethoxy-3,4,6-trimethylphenol. Furthermore, no data from in vitro ligand binding assays have been published to characterize its interactions with any biological molecules.
Cellular Pathway Modulation and Signal Transduction Studies in Cell Lines
Comprehensive searches of scientific databases did not yield any research on the effects of this compound on cellular pathway modulation or signal transduction in cell lines.
Impact on Enzyme Activity and Inhibition Kinetics
Information regarding the impact of this compound on enzyme activity or its inhibition kinetics is not available. The compound has been mentioned as a precursor in the synthesis of chromogenic substrates for β-alanyl aminopeptidase, an enzyme found in Pseudomonas aeruginosa. nih.govnih.gov However, the studies focused on the activity of the final substrate molecules, not on the intermediate compound itself. nih.govnih.gov
Receptor Binding and Agonist/Antagonist Profiling
There are no published studies detailing the receptor binding profile of this compound. Consequently, its potential agonist or antagonist activities at any receptor are unknown.
Antioxidant Mechanisms and Radical Scavenging Capabilities (In Vitro Assays)
No in vitro assays have been reported in the scientific literature to determine the antioxidant mechanisms or radical scavenging capabilities of this compound. While studies on other phenolic compounds have demonstrated antioxidant properties, such data is not available for this specific molecule.
Anti-Inflammatory Pathway Modulation in Non-Clinical Models (e.g., cytokine production in cellular assays)
There is a lack of research on the anti-inflammatory properties of this compound. No cellular assays or other non-clinical models have been used to investigate its potential to modulate anti-inflammatory pathways, such as cytokine production.
Antimicrobial Mechanisms Against Specific Pathogens (In Vitro and Non-Clinical Animal Models)
While this compound was used in the synthesis of substrates for detecting Pseudomonas aeruginosa, there is no evidence to suggest that the compound itself possesses antimicrobial activity. nih.govnih.gov No in vitro or non-clinical animal studies have been conducted to evaluate its antimicrobial mechanisms against any specific pathogens.
Antiproliferative Mechanisms in Cancer Cell Lines (non-clinical models)
Extensive literature searches did not yield any specific studies on the antiproliferative mechanisms of the chemical compound this compound in cancer cell lines. While research exists for structurally related methoxy (B1213986) and phenol (B47542) compounds, no data is currently available in the public domain detailing the specific effects of this compound on cancer cell proliferation, apoptosis, or cell cycle regulation. Therefore, a detailed analysis and data tables regarding its antiproliferative mechanisms cannot be provided at this time.
Theoretical and Computational Studies of 2,5 Dimethoxy 3,4,6 Trimethylphenol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.govresearchgate.net For 2,5-Dimethoxy-3,4,6-trimethylphenol, these calculations would elucidate its electronic structure and reactivity.
The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, would be optimized to find the most stable conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for predicting how the molecule will behave in chemical reactions.
One of the key parameters derived from these calculations is the O-H bond dissociation enthalpy (BDE). The BDE is a measure of the energy required to break the hydroxyl bond, which is a critical factor in the antioxidant activity of phenolic compounds. acs.orgacs.org Lower BDE values suggest a greater ability to donate a hydrogen atom to scavenge free radicals. acs.orgacs.org The presence of electron-donating groups, such as methyl and methoxy (B1213986) groups, on the phenol (B47542) ring is known to decrease the O-H BDE, thereby enhancing antioxidant potential. nih.gov
Other important electronic descriptors include the ionization potential (IP) and electron affinity (EA), which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
The distribution of electron density and the molecular electrostatic potential (MEP) map can also be generated. The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactivity and intermolecular interactions. For instance, in a study of dimethoxybenzene derivatives, DFT calculations were used to analyze electronic properties like HOMO and LUMO energy levels and MEPs to understand their reactivity. researchgate.net
Table 1: Representative Calculated Electronic Properties for Substituted Phenols
| Property | Phenol | 2,4,6-Trimethylphenol (B147578) | o-Methoxyphenol |
| O-H Bond Dissociation Enthalpy (kcal/mol) | 86.5 acs.org | 78.9 (estimated) | 87.8 acs.org |
| Ionization Potential (eV) | ~8.5 | Lower than phenol | Similar to phenol |
| HOMO-LUMO Gap (eV) | ~5.5 | Smaller than phenol | Similar to phenol |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.
For example, a study on a Schiff base derived from 3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol utilized molecular docking to investigate its interaction with an anticancer drug target. nih.gov Similarly, docking studies on ortho-substituted phenols with tyrosinase have been performed to understand their potential as enzyme substrates or inhibitors. thegoodscentscompany.com While no specific docking studies on this compound have been found in the searched literature, this methodology would be crucial in identifying its potential biological targets and mechanism of action. The predicted binding mode and affinity can guide the design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for a Phenolic Compound with a Protein Target
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Furan-1,3,4-oxadiazole derivative | hTYRP1 | -11.50 | HIS202, HIS367, GLN376, MET374 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of their motion and conformational changes over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space and understanding how it behaves in different environments, such as in solution or when bound to a protein.
Conformational sampling through MD simulations can identify the most stable and populated conformations of the molecule. This is important because the biological activity of a molecule can be highly dependent on its three-dimensional structure. By simulating the molecule's movements, researchers can gain insights into its flexibility and the energy barriers between different conformations.
When a ligand is docked into a protein, MD simulations can be used to assess the stability of the predicted binding pose and to study the dynamics of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. For instance, MD simulations have been used to investigate the interactions of polymyxins with bacterial outer membranes, providing a dynamic view of their mechanism of action. nih.gov Although no specific MD simulations for this compound were found, this technique would be instrumental in refining docking predictions and understanding its behavior in a biological context.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
DFT calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. np-mrd.orgnp-mrd.org The calculated chemical shifts are typically compared with experimental data to validate the proposed structure. While no specific predicted NMR data for this compound was found in the search results, there are databases and studies that provide predicted spectra for similar molecules like 2,5-dimethylphenol (B165462) and 2,4,6-trimethylphenol. chemicalbook.comchemicalbook.com
Similarly, the vibrational frequencies in an IR spectrum can be calculated using quantum chemical methods. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. Comparison of the computed IR spectrum with the experimental one can aid in the assignment of the observed absorption bands. For example, a theoretical and experimental study of the vibrational spectrum of phenol has been conducted using DFT. nih.gov
Computational studies have also been used to simulate and interpret the ultraviolet (UV) absorption spectra of substituted phenols, providing insights into their electronic transitions. scilit.com
Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) for a Substituted Phenol
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-OH) | 155.0 |
| C2 (C-CH3) | 125.0 |
| C3 (CH) | 130.0 |
| C4 (C-CH3) | 128.0 |
| C5 (CH) | 130.0 |
| C6 (C-CH3) | 125.0 |
| CH3 (at C2, C6) | 20.0 |
| CH3 (at C4) | 21.0 |
In Silico Screening for Novel Analogs and Potential Interactions
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. chemspider.com This approach can be applied to discover novel analogs of this compound with improved properties.
Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This can lead to the identification of new scaffolds or modifications to the original molecule that enhance its activity.
Ligand-based virtual screening (LBVS), on the other hand, uses the structure of a known active ligand, such as this compound, as a template to search for other compounds with similar properties. This can be done by searching for molecules with similar shape, electrostatic properties, or pharmacophore features.
These in silico screening methods can accelerate the discovery of new compounds with desired biological activities by prioritizing a smaller number of promising candidates for synthesis and experimental testing. While no in silico screening studies specifically targeting analogs of this compound were identified in the search, this is a powerful and widely used approach for lead optimization in drug discovery.
Synthesis and Evaluation of Analogues and Derivatives of 2,5 Dimethoxy 3,4,6 Trimethylphenol
Design Principles for Generating Novel Phenolic Derivatives
The design of novel derivatives of 2,5-Dimethoxy-3,4,6-trimethylphenol is guided by established principles of medicinal chemistry aimed at modulating the parent molecule's physicochemical and pharmacological properties. The core structure features a phenolic hydroxyl group, two methoxy (B1213986) groups, and three methyl groups on a benzene (B151609) ring. Each of these substituents offers a handle for modification.
Key design principles include:
Modification of the Phenolic Hydroxyl Group: This group is a primary site for derivatization. It can be converted to ethers, esters, or other functional groups to alter polarity, hydrogen bonding capacity, and metabolic stability. For instance, esterification can create prodrugs that are hydrolyzed in vivo to release the active phenolic compound.
Modulation of Electronic Effects: The two methoxy groups are electron-donating, influencing the reactivity of the aromatic ring and the acidity of the phenolic proton. Altering these groups, for example, by demethylation to hydroxyls or conversion to longer alkyl ethers, can fine-tune the electronic properties of the molecule.
Steric Hindrance and Lipophilicity: The three methyl groups contribute to the lipophilicity and steric bulk of the molecule. Homologation of these alkyl chains, or their replacement with other functional groups, can impact receptor binding and membrane permeability. The principles of conformational analysis and scaffold hopping can be applied to explore new spatial arrangements of substituents. thieme-connect.com
Introduction of Pharmacophores: New functionalities with known biological relevance (pharmacophores) can be introduced onto the aromatic ring or as part of the substituents. This could include nitrogen-containing heterocycles, halogens, or other groups known to interact with specific biological targets.
Bioisosteric Replacement: Replacing existing functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved activity or pharmacokinetic profiles. For example, a methoxy group could be replaced by an ethyl group or a chlorine atom.
Synthetic Strategies for Structurally Diverse Analogues
A variety of synthetic strategies can be employed to generate a library of structurally diverse analogues of this compound. These methods often leverage the reactivity of the phenolic hydroxyl group and the aromatic ring.
O-Alkylation and O-Acylation: The phenolic hydroxyl is readily alkylated using alkyl halides in the presence of a base to form ethers. Similarly, acylation with acyl chlorides or anhydrides yields the corresponding esters. These reactions are generally high-yielding and can be performed under mild conditions.
Electrophilic Aromatic Substitution: Although the ring is already heavily substituted, further functionalization via electrophilic aromatic substitution might be possible at any unsubstituted positions, if present. However, with the named compound, all ring positions are occupied. Therefore, modification of the existing substituents is the primary route.
Demethylation: The methoxy groups can be selectively or fully demethylated using reagents like boron tribromide (BBr₃) to yield the corresponding polyhydroxylated phenols.
Side-Chain Functionalization: The methyl groups can potentially be functionalized through free-radical halogenation followed by nucleophilic substitution, although this might lack selectivity.
Coupling Reactions: If a halogenated derivative of the parent phenol (B47542) is synthesized, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents. acs.org
Multi-step Synthesis from Simpler Phenols: A more versatile approach involves the total synthesis of analogues from less substituted phenols or other aromatic precursors. This allows for greater control over the substitution pattern. For instance, methods for the synthesis of polysubstituted phenols from acyclic precursors or through cycloaromatization protocols offer pathways to novel analogues. acs.orgnih.gov One-pot syntheses of polysubstituted phenols have been developed using methods like the Robinson annulation followed by dehydrofluorination and tautomerization. acs.org
A general synthetic approach to create analogues could involve the methylation of a less substituted phenol, such as 2,5-dimethylphenol (B165462), with methanol (B129727) in the presence of a suitable catalyst. google.com
Comparative Analysis of Biological Activities (non-clinical) across Derivative Libraries
Once a library of derivatives is synthesized, a systematic evaluation of their biological activities is crucial. This is typically performed using a battery of in vitro assays. The choice of assays depends on the therapeutic area of interest. For phenolic compounds, antioxidant, anti-inflammatory, and anticancer activities are commonly investigated.
Antioxidant Activity: The ability of the derivatives to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.
Anticancer Activity: The cytotoxicity of the compounds against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells and provides an indication of cell viability. For promising compounds, further mechanistic studies such as cell cycle analysis and apoptosis assays can be conducted.
Enzyme Inhibition Assays: If the derivatives are designed to target a specific enzyme, in vitro inhibition assays are performed. For example, if the target is a kinase, a kinase inhibition assay would be employed.
Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the derivatives against a panel of bacteria and fungi can be determined to assess their antimicrobial potential. nih.gov
The results of these assays allow for a comparative analysis of the structure-activity relationships (SAR) within the derivative library.
Table 1: Illustrative Non-Clinical Biological Activity Data for Hypothetical Derivatives
| Compound | Derivative Type | Modification | IC₅₀ (µM) - Cancer Cell Line A | DPPH Scavenging (%) at 100 µM |
| Parent | This compound | - | 50 | 45 |
| D-1 | Ether | O-ethyl | 35 | 40 |
| D-2 | Ester | O-acetyl | >100 (inactive) | 10 |
| D-3 | Dihydroxy | Demethylation of both OCH₃ | 25 | 85 |
| D-4 | Bromo | Bromination of methyl group | 40 | 42 |
This table is for illustrative purposes only and does not represent actual experimental data.
Optimization of Molecular Scaffolds for Enhanced Activity
The initial screening of the derivative library provides valuable SAR data that guides the optimization of the molecular scaffold. This is an iterative process involving the design, synthesis, and testing of new generations of compounds.
Key optimization strategies include:
Fine-tuning Lipophilicity: The balance between lipophilicity and hydrophilicity (logP) is critical for drug absorption and distribution. The logP of the lead compounds can be fine-tuned by modifying the length of alkyl chains or introducing polar functional groups.
Improving Metabolic Stability: Metabolically labile sites, such as the phenolic hydroxyl or methyl groups, can be blocked or modified to increase the compound's half-life. For example, replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can prevent this process.
Enhancing Receptor Binding: If a specific receptor is targeted, computational modeling and docking studies can be used to predict how modifications to the scaffold will affect binding affinity. This can guide the synthesis of derivatives with improved interactions with the receptor's binding pocket.
Structure-Guided Synthesis of Targeted Analogues
As the understanding of the SAR and the potential biological target deepens, a more rational, structure-guided approach to synthesis can be adopted. This strategy relies on detailed structural information of the target, typically a protein, obtained through techniques like X-ray crystallography or NMR spectroscopy.
The process involves:
Target Identification and Validation: Identifying the biological target responsible for the desired pharmacological effect.
Structural Biology: Determining the three-dimensional structure of the target protein, preferably in complex with a ligand.
In Silico Docking and Design: Using computational tools to dock the lead compound into the active site of the target. This allows for the identification of key interactions and provides insights into how the molecule can be modified to improve these interactions.
Rational Synthesis: Synthesizing new analogues based on the insights gained from the computational studies. These analogues are designed to have specific interactions with the target, such as forming additional hydrogen bonds or hydrophobic interactions.
Iterative Optimization: The newly synthesized compounds are then tested for their biological activity, and the cycle of design, synthesis, and testing is repeated until a compound with the desired potency and selectivity is obtained.
This structure-guided approach is a powerful tool for optimizing lead compounds and developing highly targeted therapeutic agents.
Applications in Materials Science and Industrial Processes
Role as an Intermediate in the Synthesis of Fine Chemicals and Pharmaceuticals (non-therapeutic)
While direct evidence of 2,5-Dimethoxy-3,4,6-trimethylphenol serving as a primary intermediate in the broad synthesis of fine chemicals is limited in publicly accessible research, its structural core is a precursor to functionalized molecules. For instance, the related alcohol, 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propan-1-ol, is synthesized and then used as a building block. This alcohol is created through the reduction of methyl 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propanoate. nih.gov This multi-step synthesis highlights the utility of the 2,5-dimethoxy-3,4,6-trimethylphenyl moiety in creating more complex molecules, such as monomers for specialized polymers. nih.gov
The synthesis pathway to a functional monomer is detailed in the following table, illustrating the intermediate role of related structures.
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Methyl 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propanoate | LiAlH₄ in THF | 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propan-1-ol |
| 2 | 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propan-1-ol | Methacryloyl chloride, NEt₃ in CH₂Cl₂ | 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate |
| Data derived from the synthesis of a polymer precursor. nih.gov |
Application in Polymer Chemistry (e.g., as monomers, antioxidants for materials)
The primary documented application of the this compound structure is in polymer chemistry, specifically as a precursor to monomers used in the creation of redox-active polymers. nih.gov The compound 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate has been synthesized and characterized as a monomer suitable for preparing redox polymers and electrochemical actuators. nih.gov
These polymers are of interest due to their ability to undergo reversible oxidation and reduction, a property conferred by the dimethoxybenzene core of the monomer. The molecular structure of this monomer, featuring a propyl methacrylate group attached to the functionalized aromatic ring, allows for polymerization into materials with potential applications in sensors, batteries, or artificial muscles. nih.gov
Below is a table summarizing the properties of the monomer derived from the this compound core.
| Property | Value |
| Compound Name | 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate |
| Chemical Formula | C₁₈H₂₆O₄ |
| Application | Monomer for redox polymers |
| Core Structure | Dimethoxybenzene |
| Structural and application data for the monomer precursor. nih.gov |
Potential in Catalyst Development and Support Materials
There is no information available in the search results regarding the application of this compound in catalyst development or as a support material.
Use in Antioxidant Formulations for Material Preservation and Industrial Fluids
There is no information available in the search results regarding the use of this compound in antioxidant formulations for material preservation or industrial fluids.
Photochemical Applications and Light-Harvesting Systems
There is no information available in the search results regarding the photochemical applications or use in light-harvesting systems of this compound.
Current Challenges and Future Perspectives in 2,5 Dimethoxy 3,4,6 Trimethylphenol Research
Advancements in Sustainable Synthesis and Process Efficiency
The conventional synthesis of polysubstituted phenols often relies on methods that are not environmentally benign, utilizing harsh reagents and generating significant waste. A primary challenge in the study of 2,5-Dimethoxy-3,4,6-trimethylphenol is the development of sustainable and efficient synthetic routes. Future research is anticipated to focus on several key areas to overcome these limitations.
Green chemistry principles are increasingly being applied to the synthesis of phenolic compounds. rsc.orgrsc.orgsu.se This includes the use of renewable starting materials, such as lignin-derived precursors like vanillin (B372448) and guaiacol, which can be chemically modified to produce a variety of substituted phenols. rsc.orgrsc.org For instance, processes are being developed for the regioselective production of ortho-alkylated phenols with high atom and step economy, minimizing waste. acs.org The exploration of novel catalysts, such as solid acid catalysts and innovative iron oxide catalysts, is also a promising avenue for improving reaction conversion rates and selectivity, potentially at lower temperatures and with prolonged catalyst lifespans. google.comgoogle.com
Furthermore, the development of one-pot synthesis methodologies and cycloaromatization protocols for creating highly substituted phenols from acyclic precursors presents an opportunity for more streamlined and efficient production. researchgate.netnih.govoregonstate.eduacs.org These methods offer the potential for complete regiochemical control, which is crucial for the synthesis of a specific isomer like this compound. oregonstate.edu The transition from traditional batch processing to continuous flow reactors is another area of active research that could significantly enhance process efficiency and safety. google.com
| Sustainable Synthesis Strategy | Description | Potential Benefits for this compound |
|---|---|---|
| Bio-based Feedstocks | Utilization of renewable resources like lignin (B12514952) to derive phenolic precursors. rsc.orgrsc.org | Reduced reliance on petrochemicals and a more sustainable production lifecycle. |
| Green Catalysis | Employment of environmentally friendly catalysts, such as solid acids or reusable metal oxides, to drive reactions. google.comgoogle.com | Increased reaction efficiency, higher selectivity, and minimized hazardous waste. |
| One-Pot Syntheses | Combining multiple reaction steps into a single procedure to reduce solvent usage and purification steps. researchgate.netacs.org | Streamlined production process with lower operational costs and environmental impact. |
| Flow Chemistry | Use of continuous flow reactors for better control over reaction parameters and improved safety. google.com | Enhanced process scalability, consistency, and safety profile. |
Deeper Elucidation of Underexplored Molecular Mechanisms in Biological Systems (non-clinical)
While the biological activities of many phenolic compounds are well-documented, the specific molecular mechanisms of this compound remain largely uninvestigated in non-clinical contexts. The structural similarity of this compound to other known bioactive phenols, such as those with antioxidant properties, suggests a rich area for future research.
A significant focus is likely to be on its potential as an antioxidant. Phenolic compounds are known to act as free radical scavengers, and the substitution pattern on the aromatic ring plays a crucial role in this activity. nih.gov Future studies could explore the hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms by which this compound might exert its antioxidant effects. nih.gov Enzymatic modification, for instance using laccase, has been shown to enhance the antioxidant capacity of some phenols by creating dimers with increased activity, a strategy that could be explored for this compound. researchgate.net
Beyond antioxidant activity, the interactions of this compound with proteins and other biological macromolecules are a key area for investigation. The nature of these interactions, whether covalent or non-covalent, can have significant implications for cellular processes. nih.gov Understanding these interactions is a complex challenge due to the dynamic nature of the reactions and the difficulty in analytically identifying the resulting products. nih.gov
Expansion of Non-Biological Applications and Material Innovations
The utility of phenolic compounds extends beyond biology into the realm of material science. Substituted phenols are fundamental building blocks for a variety of polymers and resins. youtube.com For instance, trimethylphenols are used as comonomers in the modification of polyphenylene oxide resins and as intermediates for plastics. fishersci.no
Future research into this compound could lead to the development of novel polymers with tailored properties. Its specific substitution pattern may impart unique thermal stability, flame retardancy, or oxidative resistance to new materials. Phenolic resins, known for their durability and resistance to heat and chemicals, could potentially be enhanced by the incorporation of this highly substituted monomer. youtube.com
Another potential application lies in its use as an intermediate for the synthesis of other valuable chemicals. For example, some trimethylphenols are precursors for synthetic vitamin E. fishersci.no Investigating the reactivity of this compound could open up pathways to new antioxidants, stabilizers, or other specialty chemicals.
| Potential Non-Biological Application | Description | Rationale for this compound |
|---|---|---|
| Polymer Synthesis | Use as a monomer or comonomer to create novel polymers with enhanced properties. youtube.comfishersci.no | The unique substitution pattern may confer improved thermal, chemical, or mechanical properties to the resulting polymer. |
| Resin Production | Incorporation into phenolic resins to modify their characteristics. youtube.com | Potential to improve durability, heat resistance, or other key features of the resin. |
| Chemical Intermediate | As a starting material for the synthesis of other high-value chemicals. fishersci.no | The functional groups present on the molecule could be chemically transformed to produce a range of other compounds. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for compound discovery and process optimization. polyphenols-site.com For a molecule like this compound, where experimental data may be limited, computational approaches offer a powerful tool for predicting properties and guiding research.
Machine learning (ML) models can be trained on large datasets of phenolic compounds to predict various characteristics, such as antioxidant capacity, bioavailability, and reactivity. nih.govpolyphenols-site.com These predictive models can help to identify promising candidates for further experimental investigation, thereby accelerating the research process. polyphenols-site.com For instance, quantitative structure-activity relationship (QSAR) studies, which are a cornerstone of ML in chemistry, can be employed to correlate the structural features of phenols with their biological activities. nih.gov
AI can also be instrumental in optimizing synthetic pathways. By analyzing vast amounts of reaction data, machine learning algorithms can identify the most efficient reaction conditions, catalysts, and reagents for synthesizing a target molecule. polyphenols-site.com This can lead to higher yields, reduced costs, and more sustainable manufacturing processes. Furthermore, computational chemistry methods, such as density functional theory (DFT), can be used to study the electronic properties and reactivity of phenolic compounds, providing insights that can inform both their synthesis and application. nih.govresearchgate.net
Addressing Research Gaps and Emerging Opportunities in Phenolic Chemistry
The study of this compound is emblematic of the broader challenges and opportunities within phenolic chemistry. A significant research gap is the comprehensive understanding of the structure-property relationships in polysubstituted phenols. While general trends are known, the subtle effects of specific substitution patterns on reactivity and biological activity are often not well understood. researchgate.net
There is a pressing need for more sustainable and selective methods for the functionalization of phenolic rings. rsc.org The development of catalytic systems that can precisely target specific positions on the phenol (B47542) ring for alkylation, hydroxylation, or other modifications is a key area of future research. acs.orgrsc.org This would not only enable the efficient synthesis of compounds like this compound but also provide access to a vast array of other novel phenolic structures.
The exploration of the biological activities of the thousands of known phenolic structures is another vast and underexplored area. frontiersin.org Many of these compounds have yet to be systematically evaluated for their potential in various non-clinical applications. The complex interactions between phenols and other biological molecules, such as proteins, also warrant deeper investigation to fully understand their mechanisms of action. nih.gov As research in these areas progresses, it is likely that new and unexpected applications for a wide range of phenolic compounds, including this compound, will be discovered.
Q & A
Q. What are the established synthetic routes for 2,5-Dimethoxy-3,4,6-trimethylphenol, and how can regioselectivity challenges be addressed?
Answer: The synthesis of poly-substituted phenolic derivatives like this compound often employs Fries rearrangement or multi-step alkylation/methoxylation. For example:
- Fries rearrangement : Starting from acetylated precursors (e.g., trimethylhydroquinone diacetate), BF₃·AcOH catalyzes regioselective acylation. Optimization of reaction temperature (40–60°C) and stoichiometry minimizes byproducts .
- Methylation control : Selective protection/deprotection of hydroxyl groups using reagents like methyl iodide/K₂CO₃ ensures proper substitution. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound.
Q. Key considerations :
Q. How can researchers structurally characterize this compound and differentiate it from isomeric analogs?
Answer:
- NMR spectroscopy :
- ¹H NMR: Methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.0 ppm for deshielded positions).
- ¹³C NMR: Quaternary carbons adjacent to methoxy groups (δ 150–155 ppm).
- X-ray crystallography : Resolves spatial arrangement of substituents. For example, bond angles and torsional strains in the aromatic ring confirm steric effects .
- Comparative analysis : Contrast spectral data with databases (e.g., PubChem, ECHA) to rule out isomers like 3,4,5-trimethylphenol (CAS 527-54-8) .
Advanced Research Questions
Q. What analytical challenges arise in detecting this compound metabolites in biological matrices, and how can they be resolved?
Answer:
- Challenge : Low metabolite concentrations (ng/mL range) and matrix interference.
- Solution :
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery.
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/acetonitrile). Monitor transitions for demethylated or hydroxylated metabolites.
- Validation : Achieve limits of quantification (LOQs) <5 ng/mL via matrix-matched calibration .
Q. Example LC-MS/MS parameters :
| Parameter | Value |
|---|---|
| Ionization mode | ESI+ |
| Collision energy | 20–35 eV |
| LOQ (urine) | 1.0–20.0 ng/mL |
Q. How can researchers design assays to evaluate the bioactivity of this compound compared to its structural analogs?
Answer:
- In vitro models :
- Enzyme inhibition : Test 5-lipoxygenase (5-LO) activity using recombinant enzymes. IC₅₀ values for AA-861 (a known 5-LO inhibitor with a similar trimethoxyphenyl group) can serve as a benchmark .
- Cellular assays : Measure anti-inflammatory effects in THP-1 macrophages (e.g., TNF-α suppression via ELISA).
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying methoxy/methyl positions) and correlate substitutions with potency.
Q. What mechanistic insights exist for the stability and reactivity of this compound under varying experimental conditions?
Answer:
- Oxidative stability : The compound may form peroxides under prolonged light exposure. Monitor via iodometric titration and store in amber vials with antioxidants (e.g., BHT) .
- Thermal decomposition : Thermogravimetric analysis (TGA) reveals degradation onset temperatures (>150°C).
- pH-dependent reactivity : Under alkaline conditions (pH >10), demethylation may occur. Stabilize with buffers (e.g., phosphate, pH 7.4) for biological assays .
Q. How can researchers address contradictions in reported pharmacological data for this compound?
Answer:
- Data reconciliation :
- Compare studies using identical purity standards (≥98% by HPLC).
- Control for batch-to-batch variability in synthesis (e.g., residual solvents).
- Meta-analysis : Aggregate data from preclinical models (e.g., rodent vs. human cell lines) to identify species-specific effects.
- Mechanistic studies : Use knockout models (e.g., CYP450 enzymes) to clarify metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
